2-chloro-N-(2-cyanoethyl)-N-(2-methoxyphenyl)acetamide
Description
2-Chloro-N-(2-cyanoethyl)-N-(2-methoxyphenyl)acetamide is a chloroacetamide derivative featuring a chloroacetamide backbone with two distinct substituents on the nitrogen atom: a 2-cyanoethyl group and a 2-methoxyphenyl group.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-(2-cyanoethyl)-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2/c1-17-11-6-3-2-5-10(11)15(8-4-7-14)12(16)9-13/h2-3,5-6H,4,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFZKFQBEWUXIJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N(CCC#N)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-cyanoethyl)-N-(2-methoxyphenyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloroacetamide, 2-cyanoethylamine, and 2-methoxyphenylamine.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under controlled temperature and pressure conditions.
Catalysts: Catalysts, such as acids or bases, may be used to facilitate the reaction and improve the yield of the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-cyanoethyl)-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), catalysts (e.g., acids, bases).
Reduction Reactions: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).
Oxidation Reactions: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).
Major Products Formed
Substitution Reactions: New derivatives with different functional groups replacing the chloro group.
Reduction Reactions: Amino derivatives with the cyano group reduced to an amine group.
Oxidation Reactions: Hydroxy derivatives with the methoxy group oxidized to a hydroxyl group.
Scientific Research Applications
2-chloro-N-(2-cyanoethyl)-N-(2-methoxyphenyl)acetamide is an organic compound belonging to the amide class, characterized by a chloro group, a cyanoethyl group, and a methoxyphenyl group attached to an acetamide backbone. It has the molecular formula C12H13ClN2O2 and a molecular weight of 252.70 .
Scientific Research Applications
This compound is used in several scientific research applications:
- Chemistry It serves as a building block for synthesizing complex organic molecules and as a reagent in various chemical reactions.
- Biology It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
- Medicine It is investigated for potential therapeutic applications, including its use as a drug candidate for treating various diseases.
- Industry It is used to produce specialty chemicals and as an intermediate in synthesizing other compounds.
Chemical Reactions
This compound can undergo substitution, reduction, and oxidation reactions:
- Substitution Reactions The chloro group can be substituted with nucleophiles like amines or thiols to create new derivatives, typically using solvents like ethanol or methanol and catalysts such as acids or bases.
- Reduction Reactions The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride and solvents like tetrahydrofuran.
- Oxidation Reactions The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate and solvents like water or acetone.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-cyanoethyl)-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It may inhibit or activate specific enzymes involved in metabolic pathways.
Interacting with Receptors: It may bind to cellular receptors and modulate their activity.
Altering Gene Expression: It may influence the expression of certain genes, leading to changes in cellular functions.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison of Chloroacetamides
Table 2: Metabolic Rates of Chloroacetamides in Liver Microsomes
| Compound | Metabolic Intermediate | Rat Metabolism Rate (nmol/min/mg) | Human Metabolism Rate (nmol/min/mg) |
|---|---|---|---|
| Metolachlor | CMEPA | 0.013 | <0.001 (not detected) |
| Acetochlor | CMEPA | 0.065 | 0.023 |
| Target Compound* | Hypothetical | ~0.01 (estimated) | ~0.005 (estimated) |
*Estimates based on structural similarity .
Biological Activity
2-Chloro-N-(2-cyanoethyl)-N-(2-methoxyphenyl)acetamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a chloro group, a cyanoethyl moiety, and a methoxy-substituted phenylacetamide framework. Its unique structure enables interactions with various biological targets, influencing multiple pathways related to disease processes.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study focusing on related chloroacetamides found that compounds with similar structures were effective against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while showing moderate effectiveness against Gram-negative bacteria and fungi like Candida albicans .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Activity Against Gram-Positive Bacteria | Activity Against Gram-Negative Bacteria | Activity Against Fungi |
|---|---|---|---|
| 2-Chloro-N-(2-cyanoethyl)-N-phenylacetamide | Effective (S. aureus, MRSA) | Less Effective (E. coli) | Moderate (C. albicans) |
| N-(4-chlorophenyl)-2-chloroacetamide | Highly Effective | Moderate | Low |
Anticancer Properties
The compound is also being investigated for its anticancer potential. Preliminary studies suggest it may inhibit cancer cell proliferation by interfering with specific cellular pathways involved in tumor growth and apoptosis . The mechanism may involve binding to enzymes or receptors that play critical roles in cancer biology.
The biological effects of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways, thereby altering cellular functions.
- Receptor Modulation : It can bind to cellular receptors, modulating their activity and influencing downstream signaling pathways.
- Gene Expression Alteration : The compound may affect the expression of genes associated with inflammation, pain, and cancer progression .
Case Studies
- Antimicrobial Efficacy Study : A study evaluated the antimicrobial efficacy of 12 newly synthesized N-(substituted phenyl)-2-chloroacetamides, including derivatives of this compound. Results indicated a strong correlation between structural features and antimicrobial effectiveness, highlighting the importance of substituent positioning on the phenyl ring .
- Anticancer Research : In vitro studies demonstrated that compounds similar to this compound inhibited the growth of various cancer cell lines. These findings support further investigation into its potential as a therapeutic agent in oncology .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-chloro-N-(2-cyanoethyl)-N-(2-methoxyphenyl)acetamide, and how can reaction conditions be tailored to improve yields?
- Methodological Answer : The compound can be synthesized via condensation reactions using 2-chloroacetamide intermediates and substituted aromatic amines. For example, in analogous syntheses, K₂CO₃ in acetonitrile facilitates nucleophilic substitution, while KI acts as a catalyst in DMF for coupling reactions . Key steps include optimizing stoichiometry (e.g., 1:1 molar ratio of chloroacetamide to amine), temperature (room temperature to 80°C), and solvent polarity. Monitoring via TLC ensures reaction completion, and purification involves filtration and solvent evaporation under reduced pressure .
Q. How can structural characterization of this compound be systematically validated?
- Methodological Answer : Use a combination of spectroscopic techniques:
- FTIR : Confirm amide C=O (~1650 cm⁻¹), C-Cl (~750 cm⁻¹), and cyano (C≡N, ~2250 cm⁻¹) stretches.
- NMR : ¹H NMR identifies methoxy (δ 3.8–4.0 ppm), cyanoethyl protons (δ 2.5–3.5 ppm), and aromatic protons (δ 6.5–7.5 ppm). ¹³C NMR verifies carbonyl (δ ~170 ppm) and nitrile (δ ~120 ppm) groups .
- XRD : Resolve intramolecular interactions (e.g., C–H···O) and hydrogen bonding patterns critical for crystallinity .
Q. What preliminary toxicological assessments are recommended for handling this compound?
- Methodological Answer : Conduct acute toxicity assays (e.g., OECD 423) using rodent models to determine LD₅₀. Screen for mutagenicity via Ames test (OECD 471) and assess cytotoxicity in human cell lines (e.g., HepG2). Note that structurally related chloroacetamides exhibit carcinogenicity in nasal and gastric tissues, necessitating strict PPE (gloves, respirators) and fume hood use .
Advanced Research Questions
Q. How do substituents on the phenyl ring influence the compound’s biological activity, and how can this be quantified?
- Methodological Answer : Perform structure-activity relationship (SAR) studies by synthesizing derivatives with varying substituents (e.g., -NO₂, -F, -CH₃). Test inhibitory effects on target enzymes (e.g., cytochrome P450) using IC₅₀ assays. Computational docking (e.g., AutoDock Vina) can predict binding affinities to active sites, while MD simulations (GROMACS) evaluate stability over 100 ns trajectories .
Q. What strategies resolve contradictions in reported biological data for chloroacetamide derivatives?
- Methodological Answer : Discrepancies in cytotoxicity or herbicidal efficacy may arise from impurities, stereochemistry, or assay conditions. Replicate studies using HPLC-purified samples (>98% purity) and standardized protocols (e.g., fixed cell lines, exposure times). Meta-analyses of existing data (e.g., Cochrane Review methods) can identify confounding variables like solvent choice (DMSO vs. ethanol) .
Q. How can degradation pathways of this compound be elucidated in environmental or metabolic contexts?
- Methodological Answer : For environmental degradation, use LC-MS/MS to identify ethanesulfonic acid (ESA) and oxanilic acid (OXA) degradates under UV irradiation or microbial action. In metabolic studies, incubate with liver microsomes (e.g., rat S9 fraction) and profile metabolites via high-resolution mass spectrometry (HRMS). Compare pathways to related herbicides like metolachlor .
Q. What crystallographic features explain the compound’s stability and reactivity?
- Methodological Answer : Single-crystal XRD reveals intermolecular N–H···O hydrogen bonds and van der Waals interactions that stabilize the lattice. Hirshfeld surface analysis quantifies contact contributions (e.g., H···H, C···O). Thermal gravimetry (TGA) assesses decomposition onset temperatures, correlating with crystallinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
